molecular formula C₁₁H₂₂N₂O₂ B1144584 Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate CAS No. 1205750-48-6

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate

Cat. No.: B1144584
CAS No.: 1205750-48-6
M. Wt: 214.3
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Description

Molecular Architecture and Stereochemical Analysis

This compound exhibits a complex molecular architecture characterized by a four-membered azetidine ring system substituted with a three-carbon propylamine chain at the 3-position and a tert-butyl carboxylate protecting group at the nitrogen atom. The molecular formula C₁₁H₂₂N₂O₂ indicates a molecular weight of 214.30 grams per mole, establishing this compound within the category of medium-sized organic molecules with dual nitrogen functionalities.

The stereochemical analysis reveals the presence of one chiral center at the C-3 position of the azetidine ring, where the propylamine substituent is attached. This chiral center enables the compound to exist as two enantiomeric forms, designated as either R or S configurations according to the Cahn-Ingold-Prelog priority rules. The absolute stereochemistry at this position significantly influences the compound's biological activity and binding affinity to target receptors, as demonstrated in similar azetidine derivatives where enantiomeric differences can result in dramatically different pharmacological profiles.

The four-membered azetidine ring adopts a puckered conformation to minimize ring strain, with the C-3 carbon bearing the propylamine substituent positioned either in a pseudo-axial or pseudo-equatorial orientation relative to the ring plane. The tert-butyl carboxylate group attached to the ring nitrogen introduces steric bulk that influences the overall molecular conformation and restricts rotational freedom around the nitrogen-carbonyl bond.

Table 1: Fundamental Molecular Parameters

Parameter Value Reference
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Registry Number 1205750-48-6
InChI Key PCVWQHKPZXIGDH-UHFFFAOYSA-N
Chiral Centers 1

Spectroscopic Profiling for Structural Elucidation

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides critical information about the molecular framework, with the ¹H nuclear magnetic resonance spectrum expected to show characteristic signals for the tert-butyl protecting group appearing as a singlet around 1.4 parts per million, integrating for nine hydrogens. The azetidine ring protons typically appear as complex multiplets in the 3.5-4.0 parts per million region, while the propyl chain methylenes produce overlapping signals between 1.5-3.0 parts per million.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 214, with fragmentation patterns revealing characteristic losses of the tert-butyl group (minus 57 mass units) and the propylamine side chain. The predicted collision cross section data indicates specific values for various ionization adducts, with the protonated molecular ion showing a collision cross section of 155.8 square Angstroms, while the sodium adduct exhibits 159.5 square Angstroms.

Infrared spectroscopy reveals diagnostic absorption bands corresponding to the carbamate carbonyl stretch around 1700 wavenumbers, characteristic of the tert-butyl carboxylate protecting group. The primary amine functionality in the propyl side chain contributes broad absorption bands in the 3300-3500 wavenumber region, consistent with nitrogen-hydrogen stretching vibrations.

Table 2: Predicted Mass Spectrometric Collision Cross Sections

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 215.17540 155.8
[M+Na]⁺ 237.15734 159.5
[M-H]⁻ 213.16084 156.9
[M+NH₄]⁺ 232.20194 166.4
[M+K]⁺ 253.13128 161.9

Thermodynamic Properties and Correlations

The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interactions. While specific experimental values for boiling point and density are not extensively documented in the available literature, the molecular architecture suggests properties consistent with similar azetidine carboxylate derivatives. The presence of the bulky tert-butyl group and the flexible propylamine chain likely contributes to reduced intermolecular packing efficiency, potentially resulting in lower density values compared to more rigid analogues.

The compound's predicted logarithmic acid dissociation constant value around 8.3 reflects the basicity of the terminal primary amine group, which serves as the primary ionizable functionality under physiological conditions. This basicity enables protonation of the amine nitrogen at physiological hydrogen ion concentrations, forming a positively charged species that influences the compound's solubility and membrane permeability characteristics.

Storage stability considerations indicate that the compound requires protection from moisture and elevated temperatures to prevent degradation of the tert-butyl carboxylate protecting group. The recommended storage conditions of 2-8 degrees Celsius in an inert atmosphere reflect the compound's sensitivity to hydrolysis and oxidation reactions that could compromise structural integrity.

The compound demonstrates solubility in polar organic solvents such as dimethyl sulfoxide and methanol, consistent with its amphiphilic character arising from both hydrophobic tert-butyl groups and hydrophilic amine functionalities. Water solubility is enhanced through protonation of the terminal amine group, facilitating the formation of hydrogen bonds with water molecules.

Comparative Analysis with Related Azetidine Carboxylate Derivatives

Comparative structural analysis with related azetidine carboxylate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, differing by a shorter two-carbon linker versus the three-carbon propyl chain, exhibits a molecular weight of 186.25 grams per mole and demonstrates different conformational flexibility due to reduced chain length. This structural modification significantly impacts the spatial positioning of the terminal amine group relative to the azetidine ring, potentially affecting binding interactions with biological targets.

The compound 3-amino-1-tert-butoxycarbonyl-3-methylazetidine represents another important structural variant where the amino functionality is directly attached to the ring carbon rather than through an alkyl linker. This direct attachment creates a tertiary carbon center with increased steric hindrance and different electronic properties compared to the propyl-linked arrangement in the target compound.

Table 3: Comparative Analysis of Related Azetidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Difference
This compound C₁₁H₂₂N₂O₂ 214.30 1205750-48-6 Three-carbon linker
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate C₉H₁₈N₂O₂ 186.25 325775-44-8 One-carbon linker
3-Amino-1-tert-butoxycarbonyl-3-methylazetidine C₉H₁₈N₂O₂ 186.26 1158758-77-0 Direct ring attachment
1-tert-Butoxycarbonyl-3-hydroxy-3-(aminomethyl)azetidine C₉H₁₈N₂O₃ 202.25 1008526-71-3 Hydroxyl substitution

The presence of additional functional groups, such as the hydroxyl substituent in 1-tert-butoxycarbonyl-3-hydroxy-3-(aminomethyl)azetidine, introduces hydrogen bonding capabilities that significantly alter the compound's physicochemical properties. This hydroxyl group increases hydrophilicity and provides additional sites for intermolecular interactions, potentially enhancing solubility in aqueous media while introducing additional synthetic complexity.

Conformational analysis across this series of derivatives reveals that longer alkyl linkers, as present in this compound, provide greater conformational flexibility and enable the terminal amine group to adopt multiple spatial orientations relative to the azetidine ring. This flexibility can be advantageous for optimizing binding interactions with target proteins but may also result in reduced binding specificity due to the availability of multiple conformational states.

Properties

IUPAC Name

tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWQHKPZXIGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-48-6
Record name tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate
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Preparation Methods

Key Reaction Parameters:

  • Reagents : Boc₂O, triethylamine, methylene chloride.

  • Conditions : 10–40°C, 3–4 hours.

  • Yield : 91%.

Functionalization of the Azetidine Ring at the 3-Position

Introducing the 3-aminopropyl side chain requires strategic functionalization of the azetidine ring. Two primary approaches dominate:

Nucleophilic Substitution with Propylamine Derivatives

Azetidine rings with leaving groups (e.g., bromine or sulfonyl groups) at the 3-position undergo nucleophilic substitution with propylamine. For instance, tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate reacts with sodium ethanethiolate in tetrahydrofuran (THF) to form a sulfinate intermediate, which is subsequently displaced by 3-aminopropyl Grignard reagents.

Example Protocol:

  • Sulfonylation : React tert-butyl 3-hydroxyazetidine-1-carboxylate with pyridin-2-ylsulfonyl chloride in dichloromethane (DCM) and triethylamine.

  • Sulfinate Formation : Treat the sulfonated intermediate with sodium hydride and sodium ethanethiolate in THF.

  • Aminopropyl Introduction : React the sulfinate with 3-aminopropylmagnesium bromide.

Yield : 70–80% after purification.

Reductive Amination of 3-Keto Intermediates

Azetidin-3-one derivatives, such as tert-butyl 3-azetidinone-1-carboxylate , undergo reductive amination with 1,3-diaminopropane. In a patented method, 1-tert-butoxycarbonyl-3-azetidinone reacts with 1,3-diaminopropane in ethanol under hydrogen gas (3 atm) with palladium on carbon (Pd/C) as a catalyst.

Reaction Conditions:

  • Catalyst : 5% Pd/C.

  • Solvent : Ethanol.

  • Temperature : 25°C.

  • Yield : 78–85%.

Side Chain Elongation via Alkylation

For longer or branched side chains, stepwise alkylation is employed. A representative route involves:

  • Mitsunobu Reaction : React tert-butyl 3-hydroxyazetidine-1-carboxylate with 3-azidopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install a 3-azidopropyl group.

  • Staudinger Reaction : Reduce the azide to an amine using trimethylphosphine (PMe₃) in THF/water.

Advantages :

  • Avoids harsh metal catalysts.

  • High stereochemical control.

Yield : 65–70% over two steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Nucleophilic SubstitutionSulfonylation, displacement70–80%Scalable, robustRequires toxic sulfonyl chlorides
Reductive AminationAzetidinone + diamine, H₂/Pd78–85%High atom economyRisk of over-reduction
AlkylationMitsunobu + Staudinger65–70%StereoselectiveMulti-step, moderate yield

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

  • ¹H NMR :

    • Boc group: δ 1.44 (s, 9H).

    • Azetidine protons: δ 3.70–4.10 (m, 4H).

    • Aminopropyl chain: δ 2.60 (t, 2H, –CH₂NH₂), 1.70 (m, 2H, –CH₂–).

  • Mass Spectrometry :

    • Molecular ion [M+H]⁺: m/z 215.3 (calculated for C₁₁H₂₂N₂O₂).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in water/acetonitrile).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Selection : Ethanol and water are preferred over DCM or THF for environmental and safety reasons.

  • Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused, reducing costs.

  • Process Optimization : Continuous flow systems improve reaction efficiency for steps like Boc protection .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis and Derivative Development

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of novel azetidine derivatives. Its structure allows for modifications that can yield compounds with enhanced biological activities. For example, it has been used to create derivatives that mimic amino acids, which are crucial for peptide synthesis.

Table 1: Overview of Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)Reference
Aza-Michael AdditionDBU, Acetonitrile83
Cross-Coupling with Aryl HalidesPd-catalyzed reactionsVaries
Formation of PeptidesCoupling with amino acids>70

Medicinal Chemistry Applications

The compound has been investigated for its potential as a precursor in the development of pharmaceuticals targeting various diseases. Its derivatives have shown promise in the synthesis of compounds that act on the central nervous system and exhibit analgesic properties.

Case Study: Analgesic Activity

In a study exploring the analgesic properties of azetidine derivatives, this compound was utilized to synthesize compounds that demonstrated significant pain-relieving effects comparable to established medications like Meperidine. The structural modifications allowed for enhanced receptor binding affinity and selectivity.

Research indicates that derivatives of this compound can interact with various biological targets, including receptors involved in pain modulation. The compound's ability to form stable complexes with target proteins enhances its therapeutic potential.

Compound NameTarget ReceptorActivity TypeReference
Azetidine Derivative Aμ-opioid receptorAgonist
Azetidine Derivative BNMDA receptorAntagonist
Azetidine Derivative CSerotonin receptorPartial Agonist

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness emerges when compared to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed comparison based on structural features, reactivity, and biological activity.

Substituent Variations in Azetidine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Substituent Features Biological Activity/Applications Reference
Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate Not specified 3-aminopropyl chain Neurological pathway modulation, drug development
Tert-butyl 3-(methylamino)azetidine-1-carboxylate 454703-20-9 Methylamino group Enhanced lipophilicity; antimicrobial activity
Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate 1342433-96-8 Cyclopropylamino-methyl group Distinct pharmacological profiles; enzyme interaction studies
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylic acid Not specified Cyanomethylene group Enhanced reactivity; therapeutic potential
Tert-butyl 3-hydroxyazetidine-1-carboxylate 147621-21-4 Hydroxy group (no amino substitution) Limited bioactivity; used in synthetic intermediates
Key Observations:
  • Aminopropyl vs. Methylamino Substituents: The 3-aminopropyl chain in the target compound offers greater conformational flexibility compared to the smaller methylamino group in 454703-20-7. This flexibility may improve binding affinity to larger biological targets, such as G-protein-coupled receptors .
  • Cyclopropylamino vs. For example, cyclopropane’s ring strain could enhance reactivity in covalent bond formation with enzymes .
  • Cyanomethylene Group: The electron-withdrawing cyanomethylene substituent in Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylic acid increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the aminopropyl analog .

Ring System Modifications

Table 2: Comparison with Piperidine and Pyrrolidine Analogs
Compound Name Ring System Unique Features Applications Reference
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered) 1-aminocyclopropyl substituent Altered pharmacokinetics due to larger ring size
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate Azetidine + piperidine Hybrid structure with piperidine moiety Versatile reactivity for multi-target drug design
(S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate Piperazine Chiral center; extended alkyl chain High selectivity for serotonin receptors
Key Observations:
  • Ring Size Effects : Pyrrolidine (5-membered) and piperidine (6-membered) analogs exhibit different conformational dynamics compared to azetidine. Larger rings may reduce ring strain but decrease metabolic stability .
  • Hybrid Structures: Compounds like Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate combine azetidine with piperidine, enabling dual interactions with hydrophobic and hydrophilic regions of biological targets .
Table 3: Bioactivity Comparison
Compound Name Target/Mechanism Efficacy Notes Reference
This compound Neurological pathways (e.g., NMDA receptors) Modulates glutamate signaling; potential in neurodegenerative disease
Tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate Enzyme inhibition (e.g., kinases) Halogen substituents enhance binding affinity
Tert-butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate DNA replication enzymes Methoxy group improves solubility and bioavailability
Key Observations:
  • Halogen vs. Alkyl Substituents: The dichlorophenyl group in enhances hydrophobic interactions with enzyme active sites, whereas the aminopropyl chain in the target compound supports hydrogen bonding with polar residues .
  • Methoxy Groups: Methoxy-substituted analogs (e.g., ) demonstrate improved pharmacokinetic profiles due to increased solubility, a feature less pronounced in the aminopropyl variant .

Biological Activity

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate, a derivative of azetidine, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 193269-78-2

The compound's structure includes a tert-butyl group, an azetidine ring, and an amine functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate precursors.
  • Esterification : The carboxylic acid group is converted into a tert-butyl ester to enhance solubility and stability.
  • Amine Introduction : The introduction of the 3-aminopropyl group is achieved via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It is believed to modulate neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Antidepressant Activity : Some studies have shown that derivatives of azetidine can exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
  • Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Study 1: Antidepressant-like Effects

A study published in Pharmacology Biochemistry and Behavior investigated various azetidine derivatives, including this compound. The results indicated significant antidepressant-like effects in mice subjected to forced swim tests, suggesting that the compound may enhance mood-related neurotransmitter levels .

Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells exhibited higher survival rates compared to untreated controls .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₉H₁₈N₂O₂Antidepressant, Neuroprotective
AcitretinC₂₂H₂₈O₃Skin disorders treatment
TretinoinC₂₀H₂₈O₃Acne treatment

Q & A

Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?

  • Methodological Answer: Kinetic isotope effects (KIEs) and stopped-flow spectroscopy probe rate-limiting steps. Isotopic labeling (¹⁵N/¹³C) tracks metabolic pathways in vitro. Cryo-EM or X-ray co-crystallography visualizes binding modes .

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